4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole
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Overview
Description
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is a heterocyclic compound that features a five-membered oxazole ring
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile.
Cyclization: The reaction between 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile under acidic conditions leads to the formation of the oxazole ring.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major products formed from these reactions include substituted oxazoles, carboxylic acids, and amines.
Scientific Research Applications
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole can be compared with similar compounds such as:
4-(Chloromethyl)-2-phenyl-5-methyloxazole: Lacks the fluorine atom, resulting in different binding properties and reactivity.
4-(Bromomethyl)-2-(4-fluorophenyl)-5-methyloxazole: The bromine atom provides different reactivity and substitution patterns compared to the chlorine atom.
2-(4-Fluorophenyl)-5-methyloxazole: Lacks the chloromethyl group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the chloromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJILHLRJFFFGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442461 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625826-69-9 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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